molecular formula C23H23N3O7S B2392836 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-63-3

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2392836
CAS No.: 878059-63-3
M. Wt: 485.51
InChI Key: OKULPSPHEKMUGN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole ring, an indole moiety, and a morpholino group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the indole moiety through a sulfonylation reaction. The final step involves the addition of the morpholino group under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7S/c27-22(24-16-5-6-19-20(11-16)33-15-32-19)14-34(29,30)21-12-26(18-4-2-1-3-17(18)21)13-23(28)25-7-9-31-10-8-25/h1-6,11-12H,7-10,13-15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKULPSPHEKMUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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